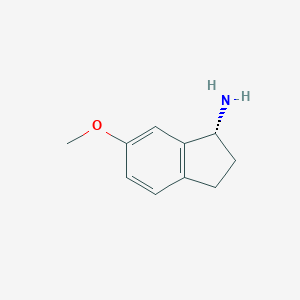

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

Vue d'ensemble

Description

®-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a methoxy group attached to the indane structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.

Chiral Resolution: The racemic mixture of 6-methoxy-2,3-dihydro-1H-inden-1-amine is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or enzymatic resolution.

Amine Introduction:

Industrial Production Methods: Industrial production of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted indane derivatives.

Chemistry:

Catalysis: ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine can be used as a chiral ligand in asymmetric catalysis.

Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Industry:

Material Science: The compound can be used in the synthesis of materials with specific properties.

Mécanisme D'action

The mechanism of action of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activities.

6-Methoxy-2,3-dihydro-1H-indene: The parent compound without the amine group.

Activité Biologique

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as (R)-6-MIDA, is a bicyclic compound characterized by a methoxy group attached to the indene core and an amine functional group. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor and a positive allosteric modulator of the kappa-opioid receptor (KOR). This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 163.22 g/mol

- CAS Number : 180915-77-9

The biological activity of (R)-6-MIDA is primarily attributed to its interaction with various molecular targets:

-

Monoamine Oxidase Inhibition :

- (R)-6-MIDA has been shown to inhibit both MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders and neurodegenerative diseases .

- Kappa-Opioid Receptor Modulation :

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits MAO-A and MAO-B, influencing neurotransmitter levels |

| Receptor Modulation | Acts as a PAM for KOR, enhancing pain relief effects |

| Neuroprotective Effects | Potentially protects neurons from damage in neurodegenerative conditions |

Case Studies

- MAO Inhibition Studies :

-

Kappa-Opioid Receptor Activity :

- Another investigation highlighted that (R)-6-MIDA could enhance the analgesic effects of KOR agonists in animal models, suggesting its potential utility in pain management therapies.

-

Neuroprotective Properties :

- Research indicated that (R)-6-MIDA might protect neuronal cells from oxidative stress, which is a contributing factor in Alzheimer's disease. The compound was shown to reduce markers of oxidative damage in cultured neurons.

Comparative Analysis

To understand the uniqueness of (R)-6-MIDA, it is beneficial to compare it with structurally similar compounds:

| Compound | MAO Inhibition | KOR Modulation | Neuroprotective Effect |

|---|---|---|---|

| (R)-6-MIDA | Strong | Positive | Yes |

| (S)-6-Methoxy-2,3-dihydro-1H-indene | Moderate | None | No |

| 6-Methoxyindanone | Weak | None | No |

Propriétés

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348749 | |

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-77-9 | |

| Record name | (1R)-2,3-Dihydro-6-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180915-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.